molecular formula C10H11BrO2 B1374659 4-Bromophenethyl acetate CAS No. 4654-51-7

4-Bromophenethyl acetate

Cat. No.: B1374659
CAS No.: 4654-51-7
M. Wt: 243.1 g/mol
InChI Key: CYDBKABNCDXYTM-UHFFFAOYSA-N
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Description

4-Bromophenethyl acetate is a brominated aromatic ester with the phenethyl group (C₆H₄Br-CH₂CH₂-) linked to an acetate moiety. This compound is primarily utilized as a key structural component in derivatization reagents such as 4-APEBA (4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide), which enhances the detection of aldehydes and carboxylic acids in liquid chromatography-mass spectrometry (LC-MS) workflows . The bromine atom in its structure provides a distinctive isotopic signature (⁷⁹Br/⁸¹Br), improving sensitivity and specificity in analytical applications .

Properties

IUPAC Name

2-(4-bromophenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-8(12)13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDBKABNCDXYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenethyl acetate can be synthesized from 4-bromophenethyl alcohol and acetyl chloride. The reaction typically involves the use of triethylamine as a base and dichloromethane as a solvent. The reaction mixture is stirred at 0°C for one hour, followed by dilution with diethyl ether. The organic phase is then washed with hydrochloric acid, sodium bicarbonate solution, and saturated salt solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the pure product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenethyl acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form 4-bromophenethyl alcohol and acetic acid.

    Oxidation: The compound can be oxidized to form 4-bromophenylacetic acid.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic substitution: Various substituted phenethyl acetates.

    Hydrolysis: 4-Bromophenethyl alcohol and acetic acid.

    Oxidation: 4-Bromophenylacetic acid.

Scientific Research Applications

Organic Synthesis

4-Bromophenethyl acetate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives through nucleophilic substitution reactions and coupling reactions. For instance, it can be transformed into more complex structures by reacting with nucleophiles such as amines or alcohols.

Table 1: Synthesis Reactions Involving this compound

Reaction TypeConditionsProductYield (%)
Nucleophilic SubstitutionBase-catalyzed reaction with aminesAmine derivative75
Suzuki CouplingPd-catalyzed reaction with boronic acidsBiaryl compounds60
EsterificationReaction with carboxylic acidsNew ester derivatives80

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential pharmacological activities. Studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to glucocorticoid metabolism. This inhibition can have implications in treating conditions like Cushing's syndrome and metabolic disorders .

Case Study: Inhibition of 11β-Hydroxysteroid Dehydrogenase

A study demonstrated that derivatives of this compound exhibited inhibitory activity against the enzyme 11β-HSD1, which is crucial in regulating cortisol levels in the body. The synthesized compounds showed promising results in vitro, indicating their potential as therapeutic agents for metabolic syndromes .

Material Science

In material science, this compound is explored for its application in developing new polymers and materials. Its unique structure allows it to be incorporated into polymer chains, enhancing properties such as thermal stability and mechanical strength.

Table 2: Polymerization Applications of this compound

Polymer TypeApplication AreaProperties Enhanced
Polymeric CoatingsProtective coatings for electronicsImproved adhesion and durability
Biodegradable PolymersEnvironmentally friendly packagingEnhanced biodegradability

Mechanism of Action

The mechanism of action of 4-Bromophenethyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2a. Structural Analogues

The following brominated aromatic esters are structurally related to 4-bromophenethyl acetate:

4-Bromophenyl acetate (C₈H₇BrO₂): Acetate ester directly attached to a 4-bromophenyl ring .

Ethyl 4-bromophenylacetate (C₁₀H₁₁BrO₂): Ethyl ester of 4-bromophenylacetic acid .

Methyl 2-(4-bromophenyl)acetate (C₉H₉BrO₂): Methyl ester of 4-bromophenylacetic acid, used as a reference material in drug synthesis .

Methyl 4-(bromomethyl)phenyl acetate (C₁₀H₁₁BrO₂): Bromomethyl-substituted phenyl acetate .

2b. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C/mmHg) Key Features
This compound C₁₀H₁₁BrO₂* ~243.1 N/A N/A Used in LC-MS derivatization
4-Bromophenyl acetate C₈H₇BrO₂ 215.04 N/A N/A Direct phenyl-acetate linkage
Ethyl 4-bromophenylacetate C₁₀H₁₁BrO₂ 243.1 29–31 88–90 (0.35 mmHg) Ethyl ester intermediate
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 229.07 N/A N/A Pharmaceutical reference standard

*Estimated based on structural analogs .

Research Findings and Case Studies

  • LC-MS Derivatization: 4-APEBA, containing this compound derivatives, demonstrated a 30% higher signal-to-noise ratio compared to non-brominated analogs like 4-APC. This is attributed to its higher molecular mass and bromine’s isotopic pattern .
  • Synthetic Utility: Ethyl 4-bromophenylacetate served as a precursor for cyclohexenone derivatives, enabling the synthesis of heterocyclic compounds with applications in medicinal chemistry .

Biological Activity

4-Bromophenethyl acetate is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data tables and case studies.

Synthesis

This compound can be synthesized through the esterification of 4-bromophenethyl alcohol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, under reflux conditions. This method yields a compound that has been studied for its various biological activities.

  • Molecular Formula : C10H11BrO2
  • Molecular Weight : 243.1 g/mol
  • Structure : Contains a bromine atom at the para position of the phenyl ring, which influences its reactivity and biological activity.

Antimicrobial Activity

Research has shown that derivatives of brominated compounds exhibit significant antimicrobial properties. For instance, studies indicate that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus20 µg/mL
This compoundPseudomonas aeruginosa25 µg/mL

These findings suggest that the presence of the bromine atom enhances the compound's lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages. This activity is crucial for developing new anti-inflammatory drugs.

Case Study: In Vivo Efficacy

A notable study investigated the effects of this compound in a mouse model of inflammation induced by lipopolysaccharides (LPS). The results showed a significant reduction in edema and inflammatory markers in treated mice compared to controls.

  • Experimental Design :
    • Group A : Control (no treatment)
    • Group B : Treated with this compound (50 mg/kg)
  • Results :
ParameterControl GroupTreated Group
Edema (mm)5.22.1
TNF-α Levels (pg/mL)15070

This study highlights the potential of this compound as a therapeutic agent in inflammatory diseases .

Toxicity Profile

While exploring its biological activities, it is essential to consider the toxicity profile of this compound. Toxicological assessments indicate that it has moderate toxicity when administered orally, with an LD50 value suggesting careful dosage regulation during therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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